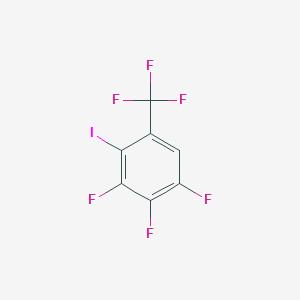

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

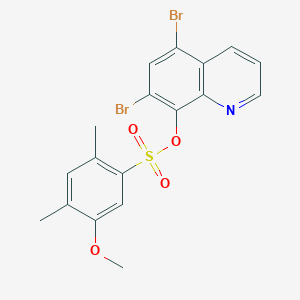

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated hydrocarbon . It has the molecular formula C7HF6I .

Synthesis Analysis

The synthesis of compounds similar to 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene often involves the use of copper catalysts . For instance, 1,3-bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be represented by the InChI code: 1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H .Physical And Chemical Properties Analysis

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene has a molecular weight of 325.98 . The compound is likely to be stored at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was achieved using a related trifluoromethyl compound, demonstrating a new method for creating such compounds with high regioselectivity (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Material Science and Polymer Development

- Research on the synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, related to trifluoromethyl compounds, showcased the potential for creating high molecular weight polymers with excellent thermal stability and glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).

Advanced Organic Synthesis Techniques

- The development of a Rhenium-catalyzed trifluoromethylation method for various aromatic and heteroaromatic compounds using hypervalent iodine reagents, related to trifluoromethyl and iodine chemistry, offers new pathways in organic synthesis (Mejía & Togni, 2012).

Electrochemistry and Spectroscopy

- Studies on the electrochemistry and electrogenerated chemiluminescence of compounds like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, which are structurally similar to the trifluoromethyl benzene family, have provided insights into the electrochemical behaviors and potential applications in electronic devices (Qi, Zhang, Huang, Wang, Wang, & Bard, 2016).

Enhancing Properties of Polymers and Coatings

- Research on novel fluorine-containing polyetherimide, synthesized using compounds similar to trifluoromethyl-activated monomers, highlights the significance of such molecules in enhancing the properties of polymers and coatings (Xin-hai, 2010).

Orientations Futures

The future directions of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene and similar compounds are likely to be influenced by their use in the agrochemical and pharmaceutical industries. Trifluoromethyl groups are becoming increasingly important in these fields, and it is expected that many novel applications will be discovered in the future .

Propriétés

IUPAC Name |

1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHVOPNLASDIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF6I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)

![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)

![6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2367769.png)

![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)